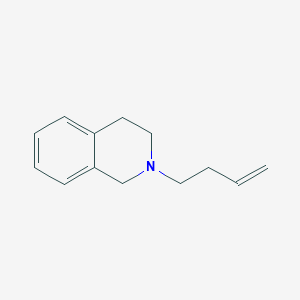

2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-but-3-enyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C13H17N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h2,4-7H,1,3,8-11H2 |

InChI Key |

XSUWDIKWJOLKAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCN1CCC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Allylic Alkylation

A prominent route involves palladium-catalyzed allylic alkylation of N-aryl tetrahydroisoquinolines. As demonstrated in, 1-(but-3-en-1-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline (3x) was synthesized via a Pd2(dba)3/BINAP-catalyzed coupling between 1-bromonaphthalene and 1,2,3,4-tetrahydroisoquinoline. The reaction employs sodium tert-butoxide as a base in toluene under reflux (110°C, 20 h), achieving 43% yield after purification by column chromatography (PE/EA, 50:1–20:1). Critical parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd2(dba)3 (5 mol%), BINAP (10 mol%) |

| Base | Sodium tert-butoxide (1.0 equiv) |

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Reaction Time | 20 hours |

| Yield | 43% |

This method benefits from scalability and compatibility with diverse aryl bromides, though steric hindrance at the ortho position may reduce efficiency.

Reductive Amination and Cyclization

An alternative approach utilizes reductive amination of ortho-ethoxyvinyl benzylamines. As detailed in, 2-(but-3-en-1-yl) derivatives are accessible via Suzuki-Miyaura coupling of 2-bromobenzylamines with 2-ethoxyvinylboronic acid pinacol ester, followed by cyclization using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). For example, treatment of N-aryl 2-bromobenzylamine with 2-ethoxyvinylboronic ester under Pd catalysis (SPhos ligand, K3PO4, dioxane, 100°C) yields intermediate alkenes, which undergo intramolecular reductive amination (Et3SiH/TFA, DCM, rt) to furnish the tetrahydroisoquinoline core in 34–70% yield over two steps.

Grignard Addition-Cyclization Sequences

Ketoamide Alkylation and Cyclization

Grignard reagents enable the construction of 1,1-disubstituted tetrahydroisoquinolines. As outlined in, ketoamides react with organomagnesium compounds (e.g., but-3-enylmagnesium bromide) to form tertiary alcohols, which undergo acid-catalyzed cyclization (p-toluenesulfonic acid, PTSA) to yield 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines. For instance:

- Alkylation : Ketoamide + but-3-enylmagnesium bromide → tertiary alcohol (85–90% yield).

- Cyclization : Tertiary alcohol + PTSA (cat.) → 2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (50–65% yield).

This method is limited by the availability of Grignard reagents and potential over-alkylation.

Enantioselective Synthesis via Transfer Hydrogenation

Chiral 2-(but-3-en-1-yl) derivatives are accessible via asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines. As described in, Ru(II)-catalyzed hydrogenation of 6,7-dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)-ethyl]-3,4-dihydroisoquinoline using a chiral catalyst (e.g., (R)-TsDPEN) yields enantiomerically enriched (>90% ee) tetrahydroisoquinolines. Subsequent alkylation with α-bromo-phenyl-acetic acid methyl ester introduces the but-3-enyl side chain, though this step remains untested for the specific target compound.

Comparative Analysis of Methodologies

| Method | Yield Range | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 34–70% | Low | High | Requires expensive catalysts |

| InCl3 Cyclization | ~60% | None | Moderate | Limited substrate scope |

| Grignard Alkylation | 50–65% | None | High | Over-alkylation risks |

| Transfer Hydrogenation | 41–83% | High (≥90% ee) | Low | Multi-step synthesis required |

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the but-3-en-1-yl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted tetrahydroisoquinolines.

Scientific Research Applications

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives, including 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline, exhibit significant neuropharmacological activities. They have been studied for their potential roles in treating:

- Neurodegenerative Disorders : The compound shows promise as a therapeutic agent against conditions like Alzheimer's disease by potentially inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

- Orexin Receptor Antagonism : Certain derivatives have been identified as antagonists for orexin receptors, which are implicated in sleep disorders and eating disorders. This suggests that this compound could be explored for similar therapeutic uses .

Antimicrobial Activity

The potential antimicrobial properties of tetrahydroisoquinoline derivatives have been investigated. Studies indicate that these compounds can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound compared to other tetrahydroisoquinoline derivatives, the following table summarizes key characteristics:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound | Basic structure for many derivatives |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Contains a methyl group | Intermediate in drug synthesis |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 3 | Exhibits varying biological activities |

| 1-(Phenyl)-1,2,3,4-tetrahydroisoquinoline | Contains a phenyl group | Known for drug synthesis applications |

Uniqueness : The presence of a butenyl substituent distinguishes this compound from its counterparts. This structural feature may enhance its reactivity and influence its pharmacological properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of tetrahydroisoquinoline derivatives:

- Neurodegenerative Disorders : A study demonstrated that specific tetrahydroisoquinolines could effectively inhibit acetylcholinesterase activity in vitro. This suggests their potential utility in treating Alzheimer's disease by preventing cognitive decline associated with reduced acetylcholine levels .

- Orexin Receptor Antagonists : Research has highlighted the effectiveness of certain tetrahydroisoquinoline derivatives as orexin receptor antagonists. These compounds showed promise in managing sleep disorders and appetite regulation .

- Antimicrobial Properties : Investigations into the antimicrobial effects of tetrahydroisoquinolines revealed significant inhibitory activity against various pathogens. This positions them as potential candidates for developing new antibiotics or antifungal agents .

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

- Therapeutic vs. Toxic Effects : While some THIQs (e.g., antifungal derivatives) are therapeutic, others (e.g., N-methyl-THIQ) are neurotoxic. This dichotomy highlights substituent-dependent effects.

- Metabolic Stability : 1MeTIQ is stable in vivo, whereas N-methyl-THIQ is rapidly oxidized to toxic species. The butenyl group’s metabolic fate remains speculative but warrants caution.

Biological Activity

2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes a tetrahydroisoquinoline core with a butenyl substituent. This structural feature is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer activity. For instance, compounds derived from this scaffold have been shown to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. A specific derivative demonstrated a binding affinity (Ki = 5.2 µM) against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Target Protein | Binding Affinity (Ki) | Effect on Cell Line |

|---|---|---|---|

| 1 | Bcl-2 | 5.2 µM | Induced apoptosis |

| 2 | Mcl-1 | Not specified | Anti-proliferative |

Neuroprotective Effects

The neuroprotective potential of THIQ compounds is also noteworthy. Isoquinoline alkaloids have been studied for their effects on neurodegenerative disorders. For example, certain THIQ derivatives have shown efficacy in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

Antimicrobial Activity

Tetrahydroisoquinolines have demonstrated activity against various pathogens. In vitro studies have reported that some derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : THIQ compounds often interact with neurotransmitter receptors (e.g., dopamine receptors), influencing signaling pathways involved in mood regulation and neuroprotection .

- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger programmed cell death in cancerous cells .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative damage, contributing to their neuroprotective effects .

Study on Anticancer Activity

A study evaluated a series of substituted tetrahydroisoquinolines for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications to the tetrahydroisoquinoline structure enhanced anticancer activity against various cell lines .

Neuroprotection in Animal Models

In animal models of neurodegeneration, THIQ derivatives were administered to assess their protective effects against neurotoxic agents. The findings revealed a significant reduction in neuronal death and improved cognitive function post-treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline derivatives?

- Answer : The compound is typically synthesized via ring-expansion reactions or cyclization strategies. For example, pseudo-base intermediates derived from 3,4-dihydroisoquinolines can undergo alkylation with but-3-en-1-yl groups, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline core . Solvent-free aza-Friedel-Crafts reactions between dihydroisoquinolines and nucleophiles (e.g., naphthols) are also effective, offering high regioselectivity under mild conditions . Key parameters include solvent choice, temperature, and stoichiometry of the alkylating agent.

Q. How can researchers characterize the stereochemistry of this compound derivatives?

- Answer : Chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally similar tetrahydroisoquinoline derivatives . Enantiomeric purity can also be assessed via polarimetry or enzymatic resolution techniques .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation, as tetrahydroisoquinolines are prone to degradation . Emergency protocols include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of bifunctional 1,2,3,4-tetrahydroisoquinoline derivatives?

- Answer : Bifunctional derivatives require precise control of electrophilic substitution and cyclization. For example, using epichlorohydrin as an electrophile enables intramolecular cyclization of N-arylalkylsulfonamides, forming two tetrahydroisoquinoline rings in a single step. Optimizing the molar ratio of reactants (e.g., 1:1.2 for amine:epichlorohydrin) and reaction time (12–24 hrs at 80°C) improves yields to >75% . Microwave-assisted synthesis can further reduce reaction times and enhance selectivity .

Q. What methodologies resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

- Answer : Discrepancies in bioactivity (e.g., antitumoral vs. neurotoxic effects) often arise from structural variations or assay conditions. Comparative SAR studies using isogenic cell lines and standardized assays (e.g., MTT for cytotoxicity) are essential. For example, introducing a methylsulfonyl group at position 2 enhances antitumor activity but may increase neurotoxicity due to enhanced blood-brain barrier permeability . Meta-analyses of IC₅₀ values across studies can identify confounding factors like solvent polarity or cell type .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Answer : Common byproducts include over-alkylated isomers or oxidized derivatives. Strategies include:

- Catalytic control : Use Pd/C or Raney Ni to suppress side reactions during hydrogenation .

- Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C) reduces dimerization .

- Purification : Flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) effectively isolates the target compound .

Q. What analytical techniques are most effective for studying substituent effects on biological activity?

- Answer :

- Computational modeling : DFT calculations predict electronic effects of substituents (e.g., methoxy groups at position 7 enhance electron density, altering receptor binding) .

- Spectroscopic analysis : ¹H-NMR coupling constants and NOESY correlations reveal conformational preferences influenced by substituents .

- Biological assays : Dose-response curves in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) quantify substituent impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.